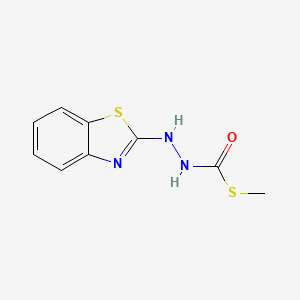
2,2,4-Trimethyloctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyloctane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its structural complexity due to the presence of three methyl groups attached to the octane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes like this compound. The use of zeolite catalysts is common in this process to enhance the yield and selectivity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trimethyloctane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide and water, releasing a significant amount of energy.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form various halogenated derivatives.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Major Products Formed:
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Halogenated alkanes, such as 2-chloro-2,2,4-trimethyloctane.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyloctane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties rather than biological activity.
Medicine: Limited direct applications, but its derivatives may be studied for potential pharmaceutical uses.
Industry: Utilized in the formulation of high-octane fuels and as a solvent in various chemical processes.
Wirkmechanismus
As an alkane, 2,2,4-Trimethyloctane does not have a specific mechanism of action in biological systems due to its relatively inert nature. its chemical reactivity can be understood through the principles of organic chemistry. The presence of methyl groups can influence the compound’s reactivity and stability, making it less prone to certain types of chemical reactions compared to linear alkanes.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentane: Another branched alkane with similar structural features but a shorter carbon chain.
2,2,4,4-Tetramethylpentane: A more heavily branched alkane with four methyl groups.
2,2,4-Trimethylheptane: Similar in structure but with one fewer carbon atom in the main chain.
Uniqueness: 2,2,4-Trimethyloctane is unique due to its specific branching pattern and the presence of three methyl groups on the octane chain. This structural arrangement imparts distinct physical and chemical properties, such as a higher boiling point and different reactivity compared to its linear and less-branched counterparts.
Eigenschaften
CAS-Nummer |
18932-14-4 |
|---|---|
Molekularformel |
C11H24 |
Molekulargewicht |
156.31 g/mol |
IUPAC-Name |
2,2,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-8-10(2)9-11(3,4)5/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
IKMGZPRUMVFYBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


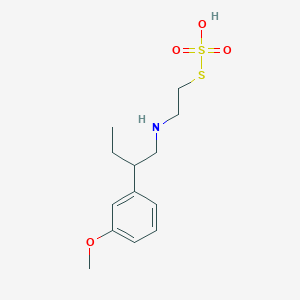


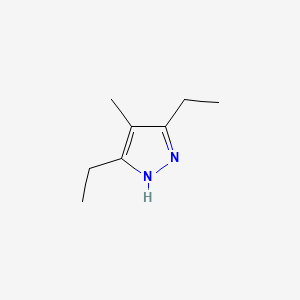

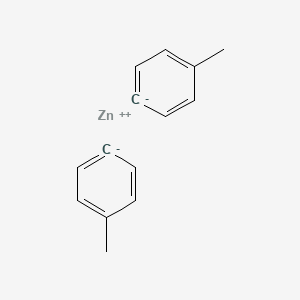
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
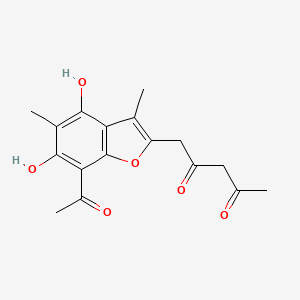
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)
